molecular formula C13H12O5 B2879303 [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 35679-93-7

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2879303
CAS No.: 35679-93-7
M. Wt: 248.234
InChI Key: JMGNOTZDXBJUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.238 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are yet to be elucidated.

Mode of Action

The mode of action of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is currently unknown due to the lack of research data. It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with potential modifications to optimize yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other chromen-2-one derivatives:

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which can influence its biological and chemical behavior.

Properties

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGNOTZDXBJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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